molecular formula C22H36O2 B10853982 Arachidonic Acid-d11 ethyl ester

Arachidonic Acid-d11 ethyl ester

Cat. No.: B10853982
M. Wt: 343.6 g/mol
InChI Key: SNXPWYFWAZVIAU-OPXOPKSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d11 Ethyl Ester typically involves the esterification of deuterated arachidonic acid with ethanol under basic conditions. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated arachidonic acid and ethanol, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Arachidonic Acid-d11 Ethyl Ester is widely used in scientific research due to its stable isotopic labeling, which makes it an ideal internal standard for quantitative analysis. Its applications include:

Mechanism of Action

Arachidonic Acid-d11 Ethyl Ester exerts its effects primarily through its conversion to arachidonic acid, which is then metabolized to various bioactive lipids. These lipids, including prostaglandins, thromboxanes, and leukotrienes, play crucial roles in inflammation, pain, and other physiological processes . The molecular targets include cyclooxygenase enzymes, lipoxygenase enzymes, and various receptors involved in lipid signaling pathways .

Similar Compounds:

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This isotopic labeling distinguishes it from its non-deuterated counterparts and other similar compounds .

Properties

Molecular Formula

C22H36O2

Molecular Weight

343.6 g/mol

IUPAC Name

ethyl (5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i1D3,3D2,5D2,6D2,7D2

InChI Key

SNXPWYFWAZVIAU-OPXOPKSRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.